4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL
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Overview
Description
4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL typically involves the condensation of hydrazine derivatives with β-diketones or their equivalents. One common method includes the reaction of phenylhydrazine or hydrazine hydrate with ethyl acetoacetate under acidic or basic conditions . The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with receptors, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: This compound is similar in structure but contains a carboxamide group instead of a hydroxyl group.
4-Amino-1-methyl-3-propylpyrazole-5-carboxamide hydrochloride: This is a hydrochloride salt form of a similar compound.
Uniqueness
4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group, in particular, allows for unique interactions in biological systems and chemical reactions .
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
4-amino-5-methyl-2-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H13N3O/c1-3-4-10-7(11)6(8)5(2)9-10/h9H,3-4,8H2,1-2H3 |
InChI Key |
RUQBARNIKCHPEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=C(N1)C)N |
Origin of Product |
United States |
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